molecular formula C11H15ClFN B1399106 (4-Chloro-2-fluoro-benzyl)-isobutyl-amine CAS No. 1179950-73-2

(4-Chloro-2-fluoro-benzyl)-isobutyl-amine

Cat. No.: B1399106
CAS No.: 1179950-73-2
M. Wt: 215.69 g/mol
InChI Key: VMVTVORWHXNYCG-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-benzyl)-isobutyl-amine is an organic compound that features a benzylamine structure substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-benzyl)-isobutyl-amine typically involves the reaction of 4-chloro-2-fluorobenzyl chloride with isobutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-benzyl)-isobutyl-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-2-fluoro-benzyl)-isobutyl-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-benzyl)-isobutyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorobenzyl alcohol
  • 4-Chloro-2-fluorobenzyl bromide
  • 4-Chloro-2-fluorobenzyl chloride

Uniqueness

(4-Chloro-2-fluoro-benzyl)-isobutyl-amine is unique due to its specific substitution pattern and the presence of an isobutylamine group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-[(4-chloro-2-fluorophenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN/c1-8(2)6-14-7-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVTVORWHXNYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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